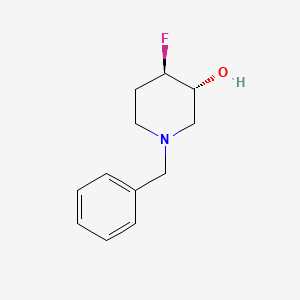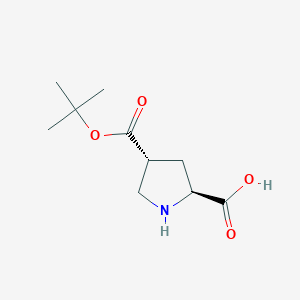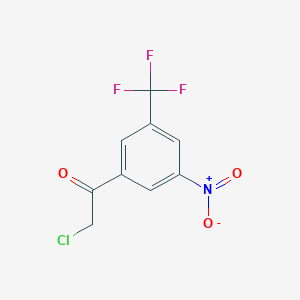![molecular formula C18H19N3O3 B12451273 1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B12451273.png)
1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, an ethyl group, a hydroxy group, and a phenoxyethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the need for manual intervention.
化学反应分析
Types of Reactions
1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenoxyethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with amine or thiol groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of kinases or other signaling proteins, leading to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
1-[3-ethyl-5-hydroxy-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine core but differ in their substitution patterns and functional groups.
Pyrazolo[3,4-b]pyridine derivatives: These derivatives have been studied for their biological activities, including kinase inhibition and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C18H19N3O3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
1-(3-ethyl-5-hydroxy-5-pyridin-3-yl-4H-pyrazol-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C18H19N3O3/c1-2-15-11-18(23,14-7-6-10-19-12-14)21(20-15)17(22)13-24-16-8-4-3-5-9-16/h3-10,12,23H,2,11,13H2,1H3 |
InChI 键 |
QXIZXCHZJRMNNO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide](/img/structure/B12451190.png)
![2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride](/img/structure/B12451200.png)
![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol](/img/structure/B12451205.png)


![methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate](/img/structure/B12451224.png)
![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12451225.png)


![2-phenoxy-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide](/img/structure/B12451246.png)
![4,4'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}dibenzonitrile](/img/structure/B12451251.png)

![12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12451284.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B12451292.png)
